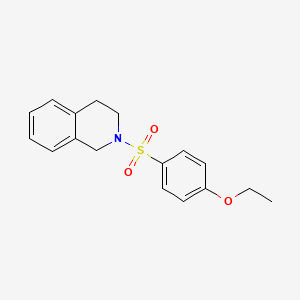

2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-2-21-16-7-9-17(10-8-16)22(19,20)18-12-11-14-5-3-4-6-15(14)13-18/h3-10H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVLCHDISHRBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it suitable for various therapeutic applications:

- Anti-inflammatory Effects : Research indicates that derivatives of tetrahydroisoquinoline can modulate inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating autoimmune diseases and chronic inflammatory conditions .

- Antitumor Activity : Some studies have highlighted the compound's ability to induce apoptosis in cancer cells. It appears to target specific signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties. They may offer benefits in neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .

Treatment of Autoimmune Diseases

A notable study examined the efficacy of tetrahydroisoquinoline derivatives in mouse models of rheumatoid arthritis. The results showed that these compounds significantly reduced joint inflammation and damage compared to control groups. The mechanism was attributed to the modulation of T cell responses and reduction of cytokine production .

Cancer Therapy

In another study focused on cancer treatment, 2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline was tested against various cancer cell lines. The compound demonstrated potent cytotoxic effects, particularly against breast and colon cancer cells. The study concluded that its ability to induce apoptosis through mitochondrial pathways could be harnessed for developing new anticancer therapies .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline ring system can also interact with various receptors in the body, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The sulfonyl group and its substituent significantly influence molecular weight, solubility, and electronic properties. Key comparisons include:

*Calculated based on substituent contributions.

Blood-Brain Barrier (BBB) Penetration

TIQ derivatives with small substituents (e.g., -CH₃, -F) show efficient BBB penetration .

Biological Activity

The compound 2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 336.42 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives. For instance, compounds similar to this compound have shown efficacy against SARS-CoV-2. In vitro assays demonstrated that these compounds could inhibit viral replication in Vero E6 cells with half-maximal effective concentrations (EC) ranging from 2.78 μM to 3.15 μM, indicating significant antiviral potential compared to traditional treatments like chloroquine .

Antitumor Activity

Tetrahydroisoquinoline derivatives have also been investigated for their antitumor properties. A study reported that modifications in the tetrahydroisoquinoline structure could enhance selective cytotoxicity against cancer cells while minimizing effects on normal cells. This suggests that this compound may possess similar properties worth exploring further .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory actions. Research indicates that tetrahydroisoquinoline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This property could be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Viral Entry : Similar compounds have been shown to interfere with viral entry into host cells by altering cellular membrane dynamics.

- Cytokine Modulation : The compound may inhibit the release of pro-inflammatory cytokines and promote anti-inflammatory mediators.

- Apoptosis Induction : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Q & A

Q. What are the recommended methods for synthesizing 2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of the tetrahydroisoquinoline core. Key steps include:

- Substitution Reactions : React 1,2,3,4-tetrahydroisoquinoline with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., NaH or EtN) in anhydrous solvents like dichloromethane or THF .

- Catalytic Optimization : Use palladium-based catalysts (e.g., PdCl(PPh)) to enhance regioselectivity, as demonstrated in analogous tetrahydroisoquinoline sulfonylation reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol for higher purity .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

- NMR Spectroscopy : Use H and C NMR to confirm the sulfonyl group attachment and tetrahydroisoquinoline backbone integrity. Compare chemical shifts with similar compounds (e.g., 7-methoxy-2-(methylsulfonyl)-tetrahydroisoquinoline derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] ion at m/z 332.12 for CHNOS) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated, and what mechanisms should be prioritized?

Methodological Answer:

- In Vitro Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays. For example, test inhibitory effects on acetylcholinesterase, given structural similarities to bioactive tetrahydroisoquinoline derivatives .

- Molecular Docking : Perform computational docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like serotonin transporters, leveraging known bioactivity of sulfonylated isoquinolines .

Q. What experimental strategies are recommended to investigate the environmental fate and degradation pathways of this compound?

Methodological Answer:

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to assess mineralization in activated sludge. Monitor intermediates via LC-MS/MS .

- Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products (e.g., sulfonic acid derivatives) using high-resolution mass spectrometry .

Q. How can quantitative structure-activity relationship (QSAR) models be applied to predict novel derivatives with enhanced properties?

Methodological Answer:

- Descriptor Calculation : Use software like PaDEL-Descriptor to generate molecular descriptors (e.g., logP, polar surface area).

- Model Building : Train QSAR models with partial least squares (PLS) regression, incorporating bioactivity data from analogous compounds (e.g., 2-(4-bromophenyl)-tetrahydroisoquinoline derivatives) .

- Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets to ensure robustness .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting sulfonylation yields)?

Methodological Answer:

- Controlled Replication : Reproduce reactions under inert atmospheres (N/Ar) to exclude moisture/oxygen interference, which may alter sulfonyl chloride reactivity .

- Kinetic Analysis : Use in situ IR spectroscopy to monitor reaction progress and identify intermediates, enabling optimization of stoichiometry and temperature .

- Isolation of Byproducts : Characterize side products (e.g., disubstituted derivatives) via H NMR to refine reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.